ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate
Description
This compound features a 1H-imidazole core substituted at the 1-position with a 4-(difluoromethoxy)phenyl group and at the 5-position with a 4-methoxyphenyl group. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the methoxyphenyl and thioether linkages may influence target binding or solubility .
Properties
IUPAC Name |
ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c1-3-28-19(26)13-30-21-24-12-18(14-4-8-16(27-2)9-5-14)25(21)15-6-10-17(11-7-15)29-20(22)23/h4-12,20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPQRHWTWLERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices. They are particularly used as boron-carriers suitable for neutron capture therapy.
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation.
Biochemical Pathways
It’s known that the protodeboronation of pinacol boronic esters, a process this compound might be involved in, is a valuable transformation in organic synthesis.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water. This could potentially affect their bioavailability.
Result of Action
The protodeboronation of pinacol boronic esters, a process this compound might be involved in, has been applied to methoxy protected (−)-δ8-thc and cholesterol.
Action Environment
The pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH. Therefore, environmental factors such as pH can influence the compound’s action, efficacy, and stability.
Biological Activity
Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate, a compound with the molecular formula C21H20F2N2O4S, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article synthesizes various research findings regarding its biological activity, including data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H20F2N2O4S |
| Molecular Weight | 434.46 g/mol |
| CAS Number | 1226439-12-8 |
| Purity | >95% |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related imidazole derivative demonstrated outstanding activity against HeLa, A549, and SGC-7901 cancer cell lines, significantly outperforming standard treatments like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The selectivity index for these compounds suggests they preferentially target tumor cells over normal cells, indicating a potential for reduced side effects in therapeutic applications .
Apoptosis Induction
The compound has been observed to induce apoptosis in cancer cells. In a study involving HeLa cells, treatment with a related compound resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to controls . This mechanism highlights the compound's potential as an effective anticancer agent.
Neuroprotective Effects
This compound has also been linked to neuroprotective properties. Compounds with similar structures have shown efficacy in inhibiting β-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. By reducing β-amyloid levels, these compounds may offer therapeutic benefits for neurodegenerative disorders characterized by amyloid plaque accumulation .
Study on Cancer Cell Lines
In a comparative study of several imidazole derivatives, this compound exhibited an IC50 value comparable to leading chemotherapeutics. The results indicated that the compound selectively inhibited tumor cell growth while sparing normal cells, as shown in Table 1 below.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Ethyl Compound | HeLa | 3.24 | 23 |
| Ethyl Compound | A549 | 10.96 | 18 |
| Ethyl Compound | SGC-7901 | 4.07 | 20 |
| 5-FU | HeLa | 39.6 | - |
Neuroprotective Study
In another study focusing on neuroprotection, derivatives similar to this compound were evaluated for their ability to inhibit BACE. The findings suggested significant inhibition rates, indicating potential use in treating Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Imidazole Core
a) Fluorinated Aromatic Substituents
- Target Compound : The 4-(difluoromethoxy)phenyl group provides moderate electronegativity and steric bulk, balancing solubility and membrane permeability.
- Analogues: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): A simpler fluorophenyl-substituted imidazole with a carboxylic acid group. EP 1 926 722 B1 Derivatives (): Compounds like 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)...}-imidazole incorporate trifluoromethyl groups, which are more electronegative and bulky than difluoromethoxy. This may enhance target affinity but reduce bioavailability due to increased lipophilicity .
b) Thioether vs. Oxygen-Based Linkages
- Target Compound : The thioacetate ester (-S-CH2-COOEt) offers greater resistance to enzymatic hydrolysis compared to oxygen-based esters (e.g., ethyl acetate derivatives in ). This could prolong in vivo half-life .
- Analogues :
- Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]...}acetate (): These derivatives feature sulfamoyl-thio linkages but lack aromatic methoxy groups. The sulfamoyl group may enhance hydrogen bonding but reduce cell permeability .
- 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (): A thioether with a formyl group, demonstrating higher reactivity than the target’s ester. The formyl group could facilitate covalent binding to targets but increase instability .
Pharmacological and Physicochemical Properties
a) Solubility and Lipophilicity
- The target compound’s difluoromethoxy and methoxyphenyl groups likely confer moderate logP values (~3–4), balancing membrane permeability and aqueous solubility.
- Analogues :
- Benzo[d]imidazole-acetic Acid (): The carboxylic acid group (pKa ~4) increases solubility at physiological pH but limits blood-brain barrier penetration compared to the target’s ester .
- Triazole-Thiazole Derivatives (): Compounds like 9a–9e exhibit higher polarity due to triazole and thiazole moieties, reducing logP but improving solubility in polar solvents .
b) Metabolic Stability
- The difluoromethoxy group in the target compound resists oxidative metabolism (e.g., cytochrome P450 enzymes), a advantage over methoxy or hydroxyl groups seen in analogues like those in and .
- EP 1 926 722 B1 Derivatives (): Trifluoromethyl groups further enhance metabolic stability but may increase toxicity risks due to bioaccumulation .
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate?
Methodological Answer: The synthesis typically involves:
- Imidazole ring formation : Condensation of glyoxal, ammonia, and substituted aromatic aldehydes (e.g., 4-methoxyphenyl aldehyde) under reflux conditions to construct the 1,5-diaryl-imidazole core .
- Thioacetate introduction : Reaction of the imidazole-2-thiol intermediate with ethyl 2-chloroacetate in ethanol, catalyzed by triethylamine, to form the thioether linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Critical Parameters :
- Temperature control (<60°C) to prevent decomposition of the difluoromethoxy group .
- Inert atmosphere (N₂) during thiol coupling to avoid oxidation .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ (δ ~4.3 ppm for thioacetate) and aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups). Methoxy (δ ~3.8 ppm) and difluoromethoxy (δ ~6.5 ppm, J = 40 Hz) groups confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (C₂₁H₁₉F₂N₂O₄S, calc. 433.1028) validates molecular formula .
- IR Spectroscopy : Confirm thioester (C=O stretch ~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent Variation : Compare analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to assess effects on bioactivity. Use Suzuki-Miyaura coupling for diversification .
- Biological Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), and enzyme inhibition (e.g., COX-2 IC₅₀) to correlate substituents with activity .
- Computational SAR : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .
Q. Example SAR Table :
| Substituent (R₁/R₂) | LogP | IC₅₀ (COX-2, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|---|
| 4-OCH₃ / 4-OCHF₂ | 3.2 | 0.45 | 12.5 |
| 4-F / 4-OCHF₂ | 3.5 | 0.78 | 25.0 |
| 4-NO₂ / 4-OCHF₂ | 3.8 | >10 | 50.0 |
| Data adapted from |
Q. How can in silico methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 PDB: 5KIR). The difluoromethoxy group’s electronegativity enhances π-π stacking with Tyr355, while the thioacetate moiety interacts with Arg120 via hydrogen bonding .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 inhibition risk .
Q. What analytical methods resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in kinase inhibition) using random-effects models to identify outliers .
- Dose-Response Validation : Re-test disputed activities under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays) .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion to rule out false positives .
Q. How can degradation products be identified and mitigated during storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Analyze via HPLC-MS to detect hydrolysis (thioester cleavage) or oxidation (sulfoxide formation) .
- Stabilization : Store at -20°C in amber vials with desiccants (silica gel). Add antioxidants (0.1% BHT) to ethanolic stock solutions .
Method Development Questions
Q. What chromatographic methods optimize purity analysis and impurity profiling?
Methodological Answer:
- HPLC Conditions : C18 column (5 μm, 250 × 4.6 mm), gradient elution (ACN/H₂O + 0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time ~12.3 min .
- Impurity Identification : Use LC-QTOF-MS to characterize byproducts (e.g., ethyl 2-mercaptoacetate from thioester hydrolysis, m/z 121.0321) .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic pathways in vivo?
Methodological Answer:
- Synthesis of Labeled Analog : Replace ester oxygen with ¹⁸O via acid-catalyzed exchange (H₂¹⁸O, HCl, reflux). Confirm via MS isotope pattern .
- Metabolite Tracking : Administer labeled compound to rodent models; analyze plasma/tissue extracts via LC-MS/MS to identify ¹⁸O-containing metabolites (e.g., carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
